Ganoderpurine

Description

Ganoderma lucidum (GL), a revered medicinal mushroom, produces over 400 bioactive compounds, including polysaccharides, triterpenoids, nucleosides, sterols, and alkaloids . These compounds underpin its pharmacological activities, such as anticancer, anti-inflammatory, immunomodulatory, and neuroprotective effects. For the purpose of this comparison, we assume "Ganoderpurine" refers to a hypothetical or lesser-known alkaloid within GL and will focus on structurally and functionally analogous compounds.

Properties

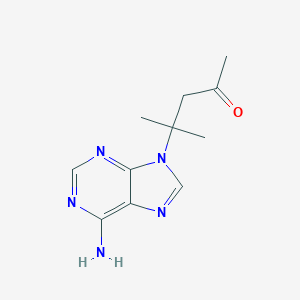

CAS No. |

133086-82-5 |

|---|---|

Molecular Formula |

C11H15N5O |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

4-(6-aminopurin-9-yl)-4-methylpentan-2-one |

InChI |

InChI=1S/C11H15N5O/c1-7(17)4-11(2,3)16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3,(H2,12,13,14) |

InChI Key |

SQCBZEQJJGPSQM-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C)(C)N1C=NC2=C(N=CN=C21)N |

Canonical SMILES |

CC(=O)CC(C)(C)N1C=NC2=C(N=CN=C21)N |

Other CAS No. |

133086-82-5 |

Synonyms |

ganoderpurine N(9)-(alpha,alpha-dimethyl-gamma-oxobutyl)adenine |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkaloids: Lucidimines and Ganocochlearines

Key Examples :

- Lucidimines B and C : Synthesized from GL fruiting bodies, these polycyclic alkaloids exhibit antioxidant (IC₅₀: 18–22 µM) and antiproliferative activity against cancer cells (e.g., HepG2, MCF-7) .

- Ganocochlearine A: Isolated from GL and Ganoderma australe, it demonstrates neuroprotection (EC₅₀: 2.49 µM against glutamate-induced excitotoxicity) and anti-inflammatory effects (IC₅₀: 4.68 µM) .

Comparison with Triterpenoids:

| Property | Alkaloids (Lucidimines) | Triterpenoids (Ganoderic Acids) |

|---|---|---|

| Source | Fruiting bodies, mycelium | Fruiting bodies, spores |

| Bioactivities | Antioxidant, antiproliferative | Anticancer, anti-inflammatory |

| Mechanisms | Free radical scavenging | Apoptosis induction, COX-2 inhibition |

| Content in GL | Low (µg/g) | High (mg/g) |

| Research Focus | Emerging | Extensive |

References: (Alkaloids), (Triterpenoids).

Comparison with Polysaccharides :

| Property | Alkaloids (Lucidimines) | Polysaccharides (β-D-glucans) |

|---|---|---|

| Solubility | Ethanol-soluble | Water-soluble |

| Primary Activities | Neuroprotection, antioxidant | Immunomodulation, hypoglycemic |

| Clinical Applications | Limited to preclinical | Adjuvant cancer therapy, diabetes management |

| Structural Complexity | Heterocyclic rings | Branched glycans |

References : (Alkaloids), (Polysaccharides).

Triterpenoids: Ganoderic Acids and Derivatives

- Ganoderic Acid H: Exhibits hypoglycemic effects in diabetic nephropathy models by modulating glucose metabolism .

- Lanostane-type Triterpenes: Inhibit cancer cell proliferation (e.g., IC₅₀: 10–50 µM against leukemia cells) and reduce inflammation via NF-κB pathway suppression .

Advantages Over Alkaloids :

- Higher abundance in GL (up to 3% dry weight in spores) .

- Broader therapeutic validation in clinical studies (e.g., adjuvant cancer therapy) .

Polysaccharides: β-D-Glucans and Glycoproteins

- GL Polysaccharides (GLPS) : Enhance dendritic cell maturation and cytokine production (e.g., IL-12, TNF-α) at 100–200 µg/mL .

- Spore Polysaccharides : Reduce oxidative stress (e.g., MDA levels by 40% in hyperlipidemic models) .

Limitations vs. Alkaloids :

- Poor bioavailability due to high molecular weight.

- Less specific targeting compared to small-molecule alkaloids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.